1,1,1,4,4,5,5,5-Octafluoro-2,3-bis(trifluoromethyl)pent-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,4,4,5,5,5-Octafluoro-2,3-bis(trifluoromethyl)pent-2-ene is a fluorinated organic compound with the molecular formula C₇F₁₄. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds are often used in various industrial applications due to their stability, non-reactivity, and resistance to solvents and acids.
Vorbereitungsmethoden
The synthesis of 1,1,1,4,4,5,5,5-Octafluoro-2,3-bis(trifluoromethyl)pent-2-ene typically involves the use of fluorinating agents and specific reaction conditions to introduce the fluorine atoms into the molecular structure. One common method involves the reaction of a suitable precursor with a fluorinating agent such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
1,1,1,4,4,5,5,5-Octafluoro-2,3-bis(trifluoromethyl)pent-2-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce fluorinated alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,1,4,4,5,5,5-Octafluoro-2,3-bis(trifluoromethyl)pent-2-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into target molecules, enhancing their stability and reactivity.
Biology: Employed in the development of fluorinated pharmaceuticals, where the presence of fluorine atoms can improve the bioavailability and metabolic stability of drugs.
Medicine: Utilized in the design of imaging agents for medical diagnostics, particularly in positron emission tomography (PET) scans.
Wirkmechanismus
The mechanism of action of 1,1,1,4,4,5,5,5-Octafluoro-2,3-bis(trifluoromethyl)pent-2-ene involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with carbon atoms, leading to the formation of stable and inert compounds. This stability is crucial in applications where resistance to degradation and reactivity is required. Additionally, the compound’s ability to participate in various chemical reactions allows it to modify the properties of target molecules, making it valuable in synthetic chemistry and material science .
Vergleich Mit ähnlichen Verbindungen
1,1,1,4,4,5,5,5-Octafluoro-2,3-bis(trifluoromethyl)pent-2-ene can be compared with other similar fluorinated compounds, such as:
1,1,1,3,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)-2-pentene: This compound has a similar structure but differs in the position of the fluorine atoms, which can affect its reactivity and applications.
1,1,1,2,4,5,5,5-Octafluoro-2,4-bis(trifluoromethyl)pentan-3-one: This compound contains a ketone group, which imparts different chemical properties and reactivity compared to the alkene structure of this compound.
Octafluoro-2-butene: A shorter fluorinated alkene that shares some chemical properties but has different applications due to its smaller size and different molecular structure.
Eigenschaften
CAS-Nummer |
58621-65-1 |
---|---|
Molekularformel |
C7F14 |
Molekulargewicht |
350.05 g/mol |
IUPAC-Name |
1,1,1,4,4,5,5,5-octafluoro-2,3-bis(trifluoromethyl)pent-2-ene |
InChI |
InChI=1S/C7F14/c8-3(9,7(19,20)21)1(4(10,11)12)2(5(13,14)15)6(16,17)18 |
InChI-Schlüssel |
YPYLKLNPMPICCN-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C(F)(F)F)C(F)(F)F)(C(C(F)(F)F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.